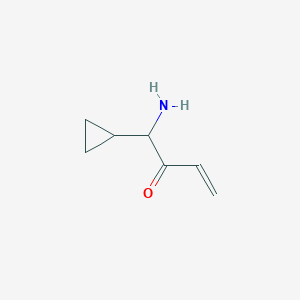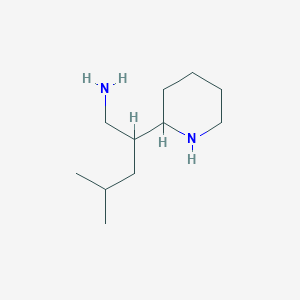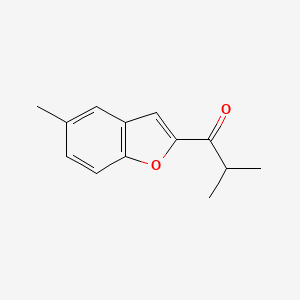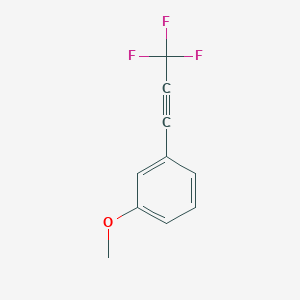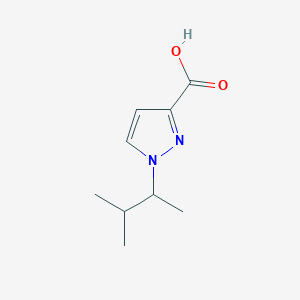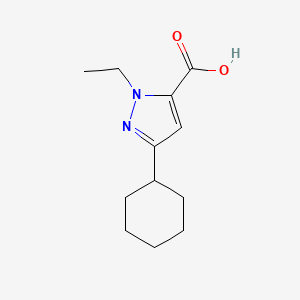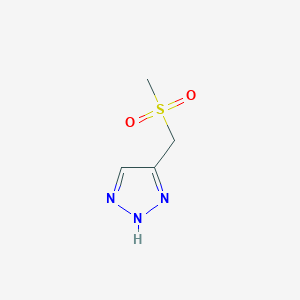
4-(Methanesulfonylmethyl)-2H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methanesulfonylmethyl)-2H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methanesulfonylmethyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methanesulfonylmethyl)-2H-1,2,3-triazole typically involves the reaction of methanesulfonyl chloride with an appropriate triazole precursor. One common method is the reaction of methanesulfonyl chloride with 1,2,3-triazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Methanesulfonylmethyl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methanesulfonylmethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding alcohol or amine derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-(Methanesulfonylmethyl)-2H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(Methanesulfonylmethyl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structure and functional groups. The methanesulfonylmethyl group can enhance the compound’s binding affinity and specificity towards its targets. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Methanesulfonylmethyl)-1H-1,2,3-triazole
- 4-(Methanesulfonylmethyl)-3H-1,2,3-triazole
- 4-(Methanesulfonylmethyl)-5H-1,2,3-triazole
Uniqueness
4-(Methanesulfonylmethyl)-2H-1,2,3-triazole is unique due to its specific substitution pattern on the triazole ring. This substitution can influence its chemical reactivity, biological activity, and physical properties. The presence of the methanesulfonylmethyl group can enhance its solubility, stability, and binding interactions with molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C4H7N3O2S |
|---|---|
Peso molecular |
161.19 g/mol |
Nombre IUPAC |
4-(methylsulfonylmethyl)-2H-triazole |
InChI |
InChI=1S/C4H7N3O2S/c1-10(8,9)3-4-2-5-7-6-4/h2H,3H2,1H3,(H,5,6,7) |
Clave InChI |
NGHOTMMKROHASS-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CC1=NNN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


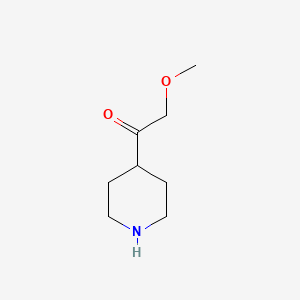
![5-Amino-3-([(tert-butoxy)carbonyl]amino)pentanoicacid](/img/structure/B13163258.png)
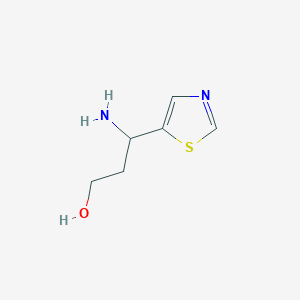
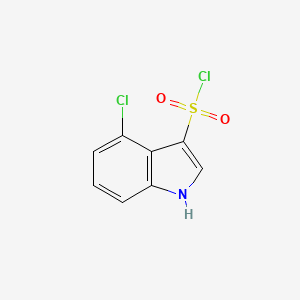

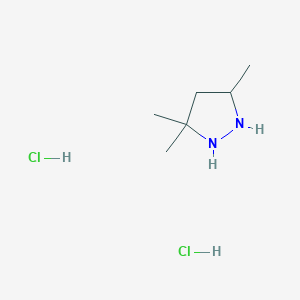
![tert-butyl N-(8,8-dioxo-1-oxa-8lambda6-thiaspiro[4.5]decan-3-yl)-N-methylcarbamate](/img/structure/B13163296.png)
